Lipophilicity Difference vs. Chloro-Nitro Analog
The target compound exhibits a computed LogP of 0.56, making it markedly more hydrophilic than (4-chloro-2-nitrophenyl)methanol (LogP 2.26), which lacks fluorine substitution [1]. This >4-fold difference in predicted octanol–water partitioning translates into differential aqueous solubility, chromatographic retention, and biological membrane permeability, directly impacting suitability for medicinal chemistry campaigns that require balanced hydrophilicity [1].
| Evidence Dimension | Octanol–water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 0.56 (computed) |
| Comparator Or Baseline | (4-Chloro-2-nitrophenyl)methanol (CAS 22996-18-5): LogP = 2.2637 (computed) |
| Quantified Difference | ΔLogP ≈ −1.7 (target ~4× more hydrophilic) |
| Conditions | In silico LogP calculation using atom-based methods; data from Chemsrc (target) and Kepuchina (comparator) |
Why This Matters
For procurement in drug discovery programs, a LogP difference of ~1.7 log units can alter in vitro assay solubility, protein binding, and cellular permeability, making the target compound the preferred choice when a more polar benzyl alcohol building block is required.
- [1] Kepuchina. (2018). (4-Chloro-2-nitrophenyl)methanol. CAS 22996-18-5. LogP: 2.2637. View Source
